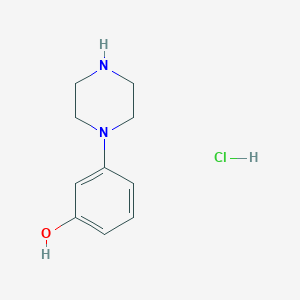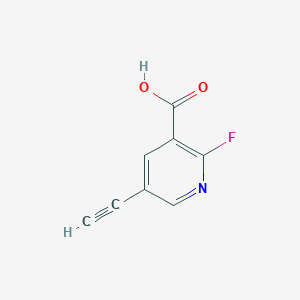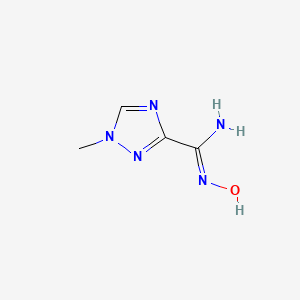
(4-Mercapto-3-nitrophenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Mercapto-3-nitrophenyl)methanol is an organic compound characterized by the presence of a mercapto group (-SH) and a nitro group (-NO2) attached to a phenyl ring, along with a methanol group (-CH2OH)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Mercapto-3-nitrophenyl)methanol typically involves the introduction of the mercapto and nitro groups onto a phenyl ring, followed by the addition of a methanol group. One common method involves the reaction of 4-nitrophenylmethanol with thiourea in the presence of a base, such as sodium hydroxide, to introduce the mercapto group. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: (4-Mercapto-3-nitrophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include hydrogen gas with a catalyst, or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Aminophenylmethanol derivatives.
Substitution: Various substituted phenylmethanol derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Mercapto-3-nitrophenyl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-Mercapto-3-nitrophenyl)methanol involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can modulate biochemical pathways and cellular processes, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
(4-Mercapto-3-nitrophenyl)ethanol: Similar structure but with an ethanol group instead of methanol.
(4-Mercapto-3-nitrophenyl)propane: Contains a propane group instead of methanol.
(4-Mercapto-3-nitrophenyl)butane: Contains a butane group instead of methanol.
Uniqueness: (4-Mercapto-3-nitrophenyl)methanol is unique due to the specific combination of functional groups that confer distinct chemical reactivity and potential applications. The presence of both mercapto and nitro groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in research and industry.
Eigenschaften
Molekularformel |
C7H7NO3S |
|---|---|
Molekulargewicht |
185.20 g/mol |
IUPAC-Name |
(3-nitro-4-sulfanylphenyl)methanol |
InChI |
InChI=1S/C7H7NO3S/c9-4-5-1-2-7(12)6(3-5)8(10)11/h1-3,9,12H,4H2 |
InChI-Schlüssel |
RYXLFQMIARKENO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CO)[N+](=O)[O-])S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


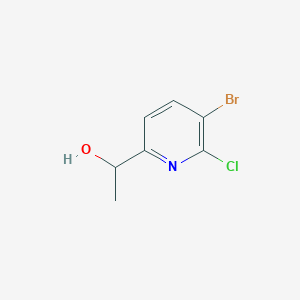

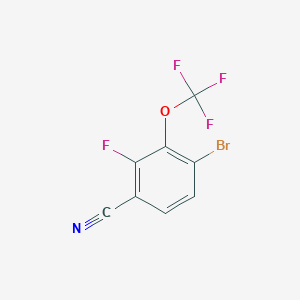
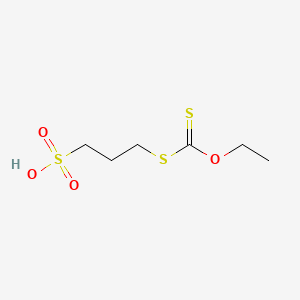
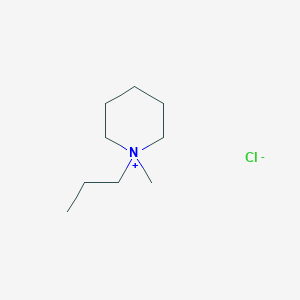
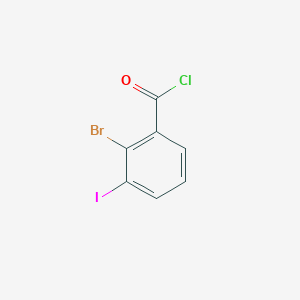
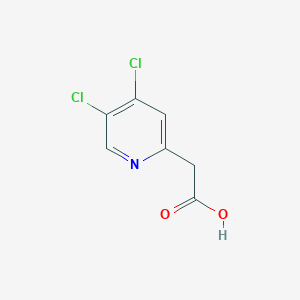

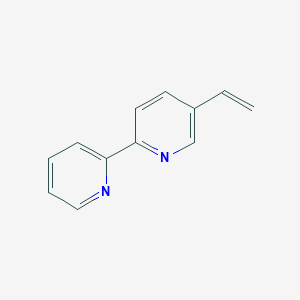
![(7aS,11aR)-Octahydro-1H-pyrrolo[2,1-j]quinolin-3(2H)-one](/img/structure/B12971627.png)
![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate hydrochloride](/img/structure/B12971631.png)
